N-(4-chloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Description
N-(4-Chloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a benzamide derivative featuring a 4-chloro-substituted benzothiazole core linked to a sulfamoyl-functionalized benzamide moiety. The benzothiazole ring is substituted at position 4 with chlorine, while the benzamide group is modified at position 4 with a methyl(phenyl)sulfamoyl substituent.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S2/c1-25(15-6-3-2-4-7-15)30(27,28)16-12-10-14(11-13-16)20(26)24-21-23-19-17(22)8-5-9-18(19)29-21/h2-13H,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMKAIAQVKJGFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a benzothiazole moiety, which is known for its pharmacological significance. The structure can be represented as follows:
The synthesis of this compound typically involves the reaction of 4-chloro-1,3-benzothiazole with a suitable sulfonamide derivative in the presence of coupling agents. The general synthetic route includes:
- Refluxing a mixture of 4-chloro-1,3-benzothiazole and methyl(phenyl)sulfamoyl chloride in an organic solvent.
- Purification through crystallization or chromatography to isolate the desired product.
Biological Activity
This compound exhibits a range of biological activities:
Anticancer Properties
Research has demonstrated that compounds with benzothiazole structures possess anticancer activity. For instance, studies have shown that related benzothiazole derivatives inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as MAPK and PI3K/Akt, crucial for cell survival and proliferation .
Antibacterial and Antifungal Activity
The compound also shows antibacterial and antifungal properties. In vitro assays indicate that it can inhibit the growth of various bacterial strains and fungi, likely due to its ability to disrupt cellular functions or interfere with metabolic pathways .
The precise mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in critical metabolic pathways.
- Gene Regulation : The compound could modulate gene expression related to inflammation and cell cycle regulation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Study : A study demonstrated that a related benzothiazole derivative significantly reduced tumor size in xenograft models by inducing apoptosis via caspase activation .
- Antimicrobial Efficacy : Another research highlighted its effectiveness against resistant strains of bacteria, showing promising results in both disk diffusion and broth microdilution methods .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the benzothiazole ring significantly affect the compound's potency against various targets, indicating a need for further optimization for enhanced efficacy .
Data Table: Summary of Biological Activities
Scientific Research Applications
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[methyl(phenyl)sulfamoyl]benzamide hydrochloride is a complex organic compound being explored for diverse pharmaceutical applications. The compound incorporates a benzothiazole moiety and a sulfonamide group, both known for their varied biological activities.
This compound is studied for its anticancer and antimicrobial properties, as well as its potential as an enzyme inhibitor.
Anticancer Properties
Benzothiazole derivatives have demonstrated anticancer potential, showing inhibitory effects on cancer cell lines.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A431 (human epidermoid carcinoma) | 1.5 | Inhibition of proliferation |
| A549 (lung carcinoma) | 2.0 | Induction of apoptosis |
| H1299 (non-small cell lung cancer) | 1.8 | Cell cycle arrest |
The compound inhibits cell proliferation and induces apoptosis through caspase activation and cell cycle arrest at the G1 phase.
Antimicrobial Activity
Benzothiazole derivatives are recognized for their antimicrobial properties, with the compound tested against bacterial strains.
| Bacterial Strain | MIC (μg/mL) | Comparison with Ciprofloxacin |
|---|---|---|
| Staphylococcus aureus | 8 | Lower than ciprofloxacin (16 μg/mL) |
| Escherichia coli | 16 | Comparable to ciprofloxacin |
Enzyme Inhibition
The compound shows potential as an inhibitor of enzymes involved in cancer progression. It targets carbonic anhydrase and matrix metalloproteinases, with the sulfonamide group interacting with the active site of these enzymes, blocking their activity and hindering tumor growth.
Case Studies
Study on Antitumor Activity
Research on benzothiazole derivatives, including the target compound, showed that modifying the benzothiazole nucleus significantly enhanced anticancer activity. Compounds with similar structures displayed IC50 values lower than 5 μM against multiple cancer cell lines, indicating strong potential for cancer therapy development.
Antimicrobial Efficacy Assessment
Research focused on the antimicrobial properties of benzothiazole derivatives identified several derivatives, including the target compound, with potent activity against resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant pathogens.
Properties
- IUPAC Name: N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[methyl(phenyl)sulfamoyl]benzamide;hydrochloride
- Molecular Formula: C25H26Cl2N4O3S2
- Molecular Weight: 565.5 g/mol
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent variations, spectral characteristics, and reported biological activities.
Substituent Variations on the Benzothiazole Core
Key Observations:
- Electron-Withdrawing vs. In contrast, the 4-OCH₃ group () increases electron density, which may alter solubility or binding kinetics .
- Sulfamoyl Modifications: Methyl(phenyl)sulfamoyl (target) introduces steric bulk compared to dimethyl () or diethyl () groups. Bulkier substituents may influence membrane permeability or target selectivity .
- Tautomerism and Conformational Flexibility: The ylidene structure in suggests tautomeric equilibria, which could affect stability or reactivity in biological systems .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(4-chloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide?
- Methodology : The compound is synthesized via multi-step organic reactions, starting with the preparation of the benzothiazole core. For example:
Benzothiazole formation : 4-Chloro-1,3-benzothiazol-2-amine is synthesized by cyclization of thiourea derivatives with chlorinated precursors under reflux conditions .
Sulfamoylation : The sulfamoyl group is introduced using sulfonyl chloride intermediates, followed by coupling with methyl(phenyl)amine .
Amidation : The final benzamide bond is formed via condensation with activated carboxylic acid derivatives (e.g., using EDC/HOBt coupling agents) .
- Key Data : Yields vary with reaction conditions (e.g., microwave-assisted synthesis improves efficiency to >90% compared to traditional reflux) .
Q. What spectroscopic and crystallographic techniques validate the structural integrity of this compound?
- Analytical Workflow :
NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 6.4–8.3 ppm, sulfonamide NH at δ 4.1–4.2 ppm) .
IR Spectroscopy : Peaks at 1621 cm (C=N stretch) and 1340 cm (sulfonamide S=O) .
X-ray Crystallography : Orthorhombic crystal system (space group P222) with unit cell parameters Å, Å, Å, refined using SHELXL .
Advanced Research Questions
Q. How does the compound’s structural configuration influence its biological activity, particularly in targeting enzymes like BCL-2?
- Structure-Activity Relationship (SAR) :
- The 4-chloro-benzothiazole moiety enhances hydrophobic interactions with enzyme pockets, while the methyl(phenyl)sulfamoyl group mimics ATP-binding motifs in kinases .
- Fluorine or trifluoromethyl substitutions (e.g., in similar benzamide derivatives) improve metabolic stability and binding affinity by altering electron density .
Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
- Challenges :
- Twinned crystals : Common due to flexible sulfamoyl groups.
- Weak diffraction : Mitigated by synchrotron radiation or cryocooling.
- Solutions :
- Use SHELXD for phase problem resolution and SADABS for absorption correction .
- High-resolution data (>1.0 Å) reduces ambiguity in electron density maps .
Q. How can researchers resolve contradictions in biological assay data, such as inconsistent IC values across studies?
- Root Cause Analysis :
- Assay Conditions : Variability in buffer pH, DMSO concentration, or cell line viability (e.g., HEK293 vs. HeLa) .
- Compound Purity : HPLC validation (>95% purity) is critical; impurities (e.g., hydrolyzed byproducts) may skew results .
- Mitigation Strategies :
- Standardize protocols (e.g., NIH/NCATS guidelines) and use internal controls (e.g., staurosporine as a reference inhibitor) .
Key Recommendations for Researchers
- Synthesis : Optimize via microwave-assisted protocols to reduce side reactions.
- Characterization : Combine NMR, IR, and X-ray crystallography for unambiguous structural confirmation.
- Biological Assays : Standardize conditions and validate purity to ensure reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
